molecular formula C13H8F2N2O2S B12492489 N-(2,6-difluorophenyl)-1,2-benzothiazol-3-amine 1,1-dioxide

N-(2,6-difluorophenyl)-1,2-benzothiazol-3-amine 1,1-dioxide

Cat. No.: B12492489
M. Wt: 294.28 g/mol
InChI Key: OWGNXXORSXXNAW-UHFFFAOYSA-N
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Description

N-(2,6-difluorophenyl)-1,2-benzothiazol-3-amine 1,1-dioxide is a synthetic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the difluorophenyl group and the benzothiazole moiety in the structure contributes to its unique chemical properties and biological activities.

Properties

Molecular Formula

C13H8F2N2O2S

Molecular Weight

294.28 g/mol

IUPAC Name

N-(2,6-difluorophenyl)-1,1-dioxo-1,2-benzothiazol-3-amine

InChI

InChI=1S/C13H8F2N2O2S/c14-9-5-3-6-10(15)12(9)16-13-8-4-1-2-7-11(8)20(18,19)17-13/h1-7H,(H,16,17)

InChI Key

OWGNXXORSXXNAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=C(C=CC=C3F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorophenyl)-1,2-benzothiazol-3-amine 1,1-dioxide typically involves the reaction of 2,6-difluoroaniline with 2-aminobenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorophenyl)-1,2-benzothiazol-3-amine 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a valuable tool in biochemical research.

    Medicine: The compound has been investigated for its potential therapeutic applications, including its use as an anticancer, antimicrobial, and anti-inflammatory agent.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)-1,2-benzothiazol-3-amine 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can interact with cellular receptors, modulating signaling pathways and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-difluorophenyl)-1,2-benzothiazol-3-amine: Lacks the 1,1-dioxide group, which may affect its biological activity and chemical properties.

    2,6-difluoroaniline: A precursor in the synthesis of N-(2,6-difluorophenyl)-1,2-benzothiazol-3-amine 1,1-dioxide, with different chemical properties and applications.

    1,2-benzothiazol-3-amine: Another related compound with a different substitution pattern, leading to variations in its biological activity.

Uniqueness

This compound is unique due to the presence of both the difluorophenyl group and the benzothiazole moiety, which contribute to its distinct chemical properties and biological activities. The 1,1-dioxide group further enhances its reactivity and potential therapeutic applications, making it a valuable compound for scientific research and industrial applications.

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